molecular formula C17H19N3O B2853512 N-(2-methoxyphenyl)-1-(propan-2-yl)-1H-1,3-benzodiazol-2-amine CAS No. 630091-83-7

N-(2-methoxyphenyl)-1-(propan-2-yl)-1H-1,3-benzodiazol-2-amine

Cat. No.: B2853512
CAS No.: 630091-83-7
M. Wt: 281.359
InChI Key: DMHIOQWMBLVRBP-UHFFFAOYSA-N
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Description

N-(2-Methoxyphenyl)-1-(propan-2-yl)-1H-1,3-benzodiazol-2-amine (molecular formula: C₁₆H₁₈N₃O; molecular weight: 268.34 g/mol) is a benzodiazol-2-amine derivative characterized by a methoxyphenyl group at the N2-position and a propan-2-yl substituent on the benzodiazole ring’s N1 atom. This compound is structurally related to bioactive molecules targeting parasitic infections, such as anti-Leishmania agents, due to its benzodiazole core, which is known to enhance druggability and target specificity . Its synthesis likely follows methods analogous to those described for similar benzimidazole derivatives, such as palladium-catalyzed coupling or reductive amination .

Properties

IUPAC Name

N-(2-methoxyphenyl)-1-propan-2-ylbenzimidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O/c1-12(2)20-15-10-6-4-8-13(15)18-17(20)19-14-9-5-7-11-16(14)21-3/h4-12H,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMHIOQWMBLVRBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=CC=CC=C2N=C1NC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-methoxyphenyl)-1-(propan-2-yl)-1H-1,3-benzodiazol-2-amine is a synthetic compound that has garnered attention due to its potential biological activity. This article delves into the compound's pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Chemical Formula : C15H18N2O
  • Molecular Weight : 246.32 g/mol
  • CAS Number : 15402-84-3

The presence of the 2-methoxyphenyl group and the benzodiazole moiety contributes to its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, research demonstrated significant antiproliferative effects in various cancer cell lines, including breast cancer (MCF-7) and triple-negative breast cancer (MDA-MB-231). The compounds exhibited IC50 values ranging from 10 to 33 nM, indicating potent activity against these cell lines .

Table 1: Antiproliferative Activity of Related Compounds

Compound IDCell LineIC50 (nM)Mechanism of Action
9hMCF-710Tubulin polymerization inhibition
9qMDA-MB-23123Colchicine-binding site interaction
10pMCF-733Apoptosis induction

The mechanism through which this compound exerts its effects is primarily through the inhibition of tubulin polymerization. This action disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. Flow cytometry analyses have shown that treated cells exhibit increased apoptosis markers, confirming the compound's role in inducing programmed cell death .

Neuropharmacological Effects

In addition to anticancer properties, compounds in this class have been investigated for neuropharmacological effects. Some studies suggest potential interactions with neurotransmitter systems, which may offer insights into their use for treating neurological disorders. However, further research is required to elucidate these effects comprehensively.

Case Study: Neuroprotective Effects

A preliminary study indicated that a related compound demonstrated neuroprotective effects in animal models of neurodegeneration. The administration of the compound led to reduced neuronal death and improved cognitive function in treated subjects . This suggests a promising avenue for future research into its application in neurodegenerative diseases.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison of Benzodiazol-2-amine Derivatives
Compound Name Molecular Formula Key Substituents Biological Activity/Application Reference
Target Compound C₁₆H₁₈N₃O N1: Propan-2-yl; N2: 2-Methoxyphenyl Potential anti-parasitic (inferred)
1-(Benzenesulfonyl)-1H-1,3-benzodiazol-2-amine (PR1) C₁₃H₁₁N₃O₂S N1: Benzenesulfonyl 5-HT6 receptor ligand (low-basicity)
5-Chloro-1-(naphthalene-1-sulfonyl)-1H-1,3-benzodiazol-2-amine (PR6) C₁₇H₁₂ClN₃O₂S N1: Naphthalene-1-sulfonyl; C5: Cl Enhanced receptor binding affinity
N-(2-Methoxyphenyl)-2-(4-p-tolyl-1H-1,2,3-triazol-1-yl)propanamide (1dbi) C₂₀H₂₁N₅O₂ Triazole-linked p-tolyl group High-yield synthetic intermediate
5-(3-Phenylpropyl)-N-(2-chlorophenyl)-1,3,4-thiadiazole-2-amine C₁₇H₁₅ClN₄S Thiadiazole core; 2-chlorophenyl Antiproliferative properties
Key Observations:

Sulfonyl groups (e.g., PR1–PR7 in ) enhance electronic interactions with receptors but may reduce solubility.

Biological Activity :

  • Sulfonyl-substituted analogs (PR1–PR7) exhibit low basicity, making them suitable for central nervous system targets like 5-HT6 receptors .
  • The target compound’s methoxyphenyl group may confer anti-parasitic activity, as seen in related benzimidazole derivatives effective against Leishmania .

Synthetic Accessibility :

  • Triazole-linked derivatives (e.g., 1dbi in ) achieve yields >90% via click chemistry, suggesting efficient routes for structural diversification.
  • Thiadiazole analogs (e.g., ) require harsher conditions (POCl₃ reflux), limiting scalability.

Physicochemical and Pharmacokinetic Properties

Table 2: Physicochemical Comparison
Property Target Compound PR1 1dbi
Molecular Weight 268.34 273.31 363.41
LogP (Predicted) 3.2 2.8 4.1
Hydrogen Bond Donors 1 2 2
Rotatable Bonds 5 4 7
Synthetic Yield N/A 54–84% 94%
  • Lipophilicity : The target compound’s higher LogP (3.2 vs. 2.8 for PR1) suggests better membrane permeability, critical for intracellular parasite targeting.
  • Synthetic Complexity : Triazole derivatives (1dbi) exhibit superior yields (94%) compared to sulfonamide analogs (54–84% for PR1–PR7) .

Q & A

Basic: What are the established synthetic routes for N-(2-methoxyphenyl)-1-(propan-2-yl)-1H-1,3-benzodiazol-2-amine?

Methodological Answer:
The compound is synthesized via cyclization reactions. A common approach involves oxidative cyclodesulfurization of monothioureas derived from aminophenol derivatives. For example, iodine (I₂) can mediate the reaction under mild conditions (e.g., DMF at 80–100°C) to form the benzodiazole core, followed by alkylation with 2-bromopropane to introduce the isopropyl group. This method avoids toxic reagents like HgO or hypervalent iodine(III), improving safety and yield .

Advanced: How can substituent effects on the benzodiazole ring influence reaction yields and regioselectivity?

Methodological Answer:
Substituents on the benzodiazole ring (e.g., methoxy groups) alter electronic and steric environments. Computational tools like DFT can predict regioselectivity, while experimental validation involves synthesizing analogs with varying substituents and comparing yields via HPLC. For example, electron-donating groups (e.g., methoxy) at the 2-position enhance nucleophilic attack during cyclization, whereas bulky groups reduce reaction rates. Kinetic studies under controlled conditions (e.g., varying temperature/pH) quantify these effects .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:
Key techniques include:

  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., methoxy at 2-phenyl, isopropyl at N1). Aromatic protons appear as doublets (δ 6.8–7.5 ppm), and the isopropyl group shows a septet (δ 4.2–4.5 ppm).
  • IR : Detect functional groups (e.g., N-H stretch at ~3400 cm⁻¹, C-O-C from methoxy at ~1250 cm⁻¹).
  • Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns .

Advanced: How can X-ray crystallography resolve ambiguities in molecular conformation?

Methodological Answer:
Single-crystal X-ray diffraction with SHELXL refinement (e.g., using Mo-Kα radiation, λ = 0.71073 Å) determines bond lengths, angles, and torsional strain. For example, the dihedral angle between the benzodiazole and methoxyphenyl rings can reveal steric hindrance. Data collection at low temperature (100 K) minimizes thermal motion artifacts. Hydrogen-bonding networks (e.g., N-H⋯N interactions) are mapped using Olex2 or Mercury .

Basic: What stability considerations are critical for storing and handling this compound?

Methodological Answer:
The compound is sensitive to light and moisture due to the methoxy and amine groups. Store under inert gas (N₂/Ar) at –20°C in amber vials. Stability assays (e.g., HPLC purity checks at t = 0, 1, 3 months) under accelerated degradation conditions (40°C/75% RH) identify decomposition pathways. Degradation products (e.g., demethylated analogs) are characterized via LC-MS .

Advanced: How can molecular docking predict binding interactions with biological targets?

Methodological Answer:
Use AutoDock Vina or Schrödinger Suite to dock the compound into target proteins (e.g., kinases or GPCRs). The benzodiazole core may act as a hydrogen-bond acceptor, while the methoxyphenyl group engages in π-π stacking. Validate predictions with SPR (surface plasmon resonance) for binding affinity (Kd) and ITC (isothermal titration calorimetry) for thermodynamic parameters. Mutagenesis studies (e.g., Ala-scanning) confirm critical residues .

Basic: What solvents and conditions are optimal for recrystallization?

Methodological Answer:
Recrystallize from ethanol/water (80:20 v/v) at 50–60°C. Slow cooling (0.5°C/min) yields high-purity crystals. Alternative solvents (e.g., DCM/hexane) are tested via solubility screens. Monitor crystal growth under polarized light microscopy to avoid polymorphic mixtures .

Advanced: How can conflicting crystallographic data (e.g., twinning or disorder) be resolved?

Methodological Answer:
For twinned crystals, use the TwinRotMat tool in PLATON to model twin laws. Disorder in the isopropyl group is addressed via PART instructions in SHELXL, refining occupancy factors and anisotropic displacement parameters. Cross-validation with independent datasets (e.g., synchrotron vs. lab-source) ensures reproducibility. Rmerge values <5% and Rint <10% indicate reliable data .

Basic: What in vitro assays are suitable for preliminary bioactivity screening?

Methodological Answer:

  • Enzyme inhibition : Incubate with target enzymes (e.g., kinases) and measure IC₅₀ via fluorescence-based ADP-Glo™ assays.
  • Cytotoxicity : Use MTT/WST-1 assays on cancer cell lines (e.g., HeLa, MCF-7). Include positive controls (e.g., doxorubicin) and validate with flow cytometry for apoptosis .

Advanced: How do isotopic labeling (e.g., ¹⁵N) and NMR elucidate metabolic pathways?

Methodological Answer:
Synthesize ¹⁵N-labeled analogs via replacing NH₄Cl with ¹⁵NH₄Cl in the cyclization step. Track metabolic fate in hepatocyte models using 2D ¹H-¹⁵N HSQC NMR. Identify phase I/II metabolites (e.g., glucuronides) via mass shifts and fragmentation patterns. Compare with in silico predictions (e.g., Meteor Nexus) .

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